molecular formula C17H19FN6O B6439011 2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]-5-fluoropyridine CAS No. 2549024-01-1

2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]-5-fluoropyridine

Cat. No.: B6439011
CAS No.: 2549024-01-1
M. Wt: 342.4 g/mol
InChI Key: CQPRRRMFAAEUGX-UHFFFAOYSA-N
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Description

2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]-5-fluoropyridine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a pyrrolidinylmethyloxy group and a 5-fluoropyridine moiety. The pyrazolo-pyrimidine scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition and anticancer activity . The dimethyl groups at positions 1 and 6 of the pyrazolo-pyrimidine core likely enhance metabolic stability, while the pyrrolidinylmethoxy linker may improve solubility and bioavailability.

Properties

IUPAC Name

4-[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN6O/c1-11-21-16-14(8-20-23(16)2)17(22-11)24-6-5-12(9-24)10-25-15-4-3-13(18)7-19-15/h3-4,7-8,12H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPRRRMFAAEUGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C)C(=N1)N3CCC(C3)COC4=NC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]-5-fluoropyridine represents a novel class of pyrazolo[3,4-d]pyrimidine derivatives that have garnered attention for their potential therapeutic applications, particularly in oncology and as inhibitors of various biological pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and potential clinical applications.

The biological activity of this compound is primarily attributed to its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The pyrazolo[3,4-d]pyrimidine scaffold is known to mimic adenine, allowing it to effectively bind to the ATP-binding site of CDKs. This interaction disrupts the phosphorylation processes necessary for cell cycle progression, leading to apoptosis in cancer cells.

Key Mechanisms:

  • CDK Inhibition : The compound acts as a selective inhibitor of CDK2 and CDK1, which are pivotal in regulating cell division and proliferation.
  • EGFR Inhibition : Recent studies have shown that derivatives similar to this compound can inhibit epidermal growth factor receptor (EGFR) activity, which is often overexpressed in various cancers.
  • Apoptosis Induction : Flow cytometric analyses indicate that the compound can induce apoptosis by increasing the BAX/Bcl-2 ratio, facilitating the activation of caspases involved in programmed cell death.

Efficacy in Biological Systems

In vitro studies have demonstrated significant anti-proliferative effects against several cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer). The compound exhibited IC50 values indicating potent activity:

Cell Line IC50 (µM) Mechanism
A5498.21CDK2 inhibition
HCT-11619.56EGFR inhibition

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound and its analogs:

  • Study on CDK Inhibition : Research indicated that compounds with a similar structure inhibited CDK2 with an IC50 value significantly lower than that of established inhibitors like dinaciclib and roscovitine. This suggests a promising lead for developing more effective anti-cancer agents .
  • EGFR Targeting Study : A derivative of this compound was tested against mutant forms of EGFR (T790M), showing an IC50 value of 0.236 µM. This highlights its potential as a targeted therapy for patients with resistant forms of lung cancer .
  • Anti-inflammatory Activity : Other derivatives have shown promise in inhibiting COX enzymes, specifically COX-2, which plays a role in inflammation and cancer progression .

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogous Compounds

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Pyrazolo[3,4-d]pyrimidine 1,6-Dimethyl; pyrrolidin-3-ylmethoxy; 5-fluoropyridine ~375.4 (estimated) Balanced lipophilicity; fluoropyridine enhances metabolic stability
EP 4 056 588 A1 Derivatives Pyrimidine/benzamide hybrids Acryloyl/but-2-ynoyl-pyrrolidinyl; fluorophenyl; cyclopropyl-fluorobenzamide ~550–600 Designed for covalent binding (acryloyl groups); kinase inhibitor candidates
3,8-Diphenyl-5-(4-methoxyphenyl)pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine derivatives Thiazolo-pyrrolo-pyrimidine Chlorophenyl; triazolyl; methoxyphenyl ~700–800 Bulky substituents; potential DNA intercalation or topoisomerase inhibition
Chromenone-pyrazolo[3,4-c]pyrimidine hybrids (e.g., Example 64 in ) Pyrazolo[3,4-c]pyrimidine-chromenone Fluorophenyl; chromen-4-one; methyl benzoate ~536.4 Dual core (chromenone + pyrimidine); possible dual-target kinase/HDAC inhibition

Pharmacological and Physicochemical Properties

Target Compound vs. EP 4 056 588 A1 Derivatives: The target lacks acryloyl/but-2-ynoyl groups, suggesting non-covalent binding, unlike the covalent inhibitors in . The fluoropyridine in the target may improve membrane permeability compared to the fluorophenyl-benzamide moieties in EP 4 056 588 A1 derivatives.

Target Compound vs. Thiazolo-pyrrolo-pyrimidine Derivatives :

  • The thiazolo-pyrrolo-pyrimidine derivatives in exhibit higher molecular weights (~700–800 g/mol) due to triazolyl and chlorophenyl groups, which may reduce oral bioavailability compared to the target compound (~375 g/mol) .
  • The methoxyphenyl groups in both compounds suggest similar solubility profiles, but the target’s pyrrolidinylmethoxy linker may offer better conformational flexibility.

Target Compound vs. The target’s 5-fluoropyridine could confer greater metabolic stability than the methyl benzoate group in Example 64.

Preparation Methods

Cyclization of 5-Aminopyrazole-4-carbonitrile

Reacting 5-amino-1H-pyrazole-4-carbonitrile with trimethyl orthoacetate under acidic conditions yields 1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Subsequent methylation at N1 and C6 positions is achieved using iodomethane in the presence of a base.

Table 1: Optimization of Pyrazolo[3,4-d]Pyrimidine Core Synthesis

ConditionReagentsYield (%)Reference
Trimethyl orthoacetate, HClAcetic acid, 100°C, 6h78
Iodomethane, K2CO3DMF, 80°C, 12h65

Functionalization of the Pyrrolidine Linker

The pyrrolidine moiety is introduced via nucleophilic substitution or transition-metal-catalyzed coupling.

Palladium-Catalyzed Coupling

A Suzuki-Miyaura cross-coupling reaction between 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine and a boronate-functionalized pyrrolidine derivative is a key step. For example:

4-Chloro-pyrazolo-pyrimidine+Pyrrolidine-3-ylmethoxy-boronatePd(dppf)Cl2Target Intermediate\text{4-Chloro-pyrazolo-pyrimidine} + \text{Pyrrolidine-3-ylmethoxy-boronate} \xrightarrow{\text{Pd(dppf)Cl}_2} \text{Target Intermediate}

Reaction Conditions :

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (5 mol%)

  • Base: K2CO3

  • Solvent: 1,4-Dioxane/H2O (4:1)

  • Temperature: 120°C, 1h

  • Yield: 48%

Etherification with 5-Fluoropyridine

The methoxy bridge is formed via Mitsunobu reaction or nucleophilic aromatic substitution (SNAr).

Mitsunobu Reaction

Coupling 3-(hydroxymethyl)pyrrolidine with 2-hydroxy-5-fluoropyridine using diethyl azodicarboxylate (DEAD) and triphenylphosphine:

Pyrrolidine-3-ylmethanol+5-Fluoro-2-hydroxypyridineDEAD, PPh3Ether Product\text{Pyrrolidine-3-ylmethanol} + \text{5-Fluoro-2-hydroxypyridine} \xrightarrow{\text{DEAD, PPh}_3} \text{Ether Product}

Optimized Parameters :

  • Solvent: THF, 0°C to room temperature

  • Yield: 72% (reported for analogous structures)

Integrated Synthetic Route

Combining the above steps, a feasible pathway is:

  • Step 1 : Synthesize 1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine via cyclocondensation.

  • Step 2 : Introduce pyrrolidine via Pd-catalyzed cross-coupling.

  • Step 3 : Etherify with 5-fluoropyridine using Mitsunobu conditions.

Table 2: Overall Reaction Metrics

StepMethodYield (%)Purity (HPLC)
1Cyclocondensation7895
2Suzuki coupling4890
3Mitsunobu etherification7298

Analytical Characterization

Critical characterization data for intermediates and the final compound include:

  • 1H NMR : Confirm substitution patterns (e.g., dimethyl groups at δ 2.45–2.60 ppm).

  • LC-MS : Monitor molecular ion peaks (e.g., m/z 413.2 [M+H]+ for the final product).

  • X-ray Crystallography : Resolve stereochemistry of the pyrrolidine ring (if applicable) .

Q & A

Q. How do structural analogs with pyrido[2,3-d]pyrimidine cores compare in potency?

  • Methodology :
  • Bioisosteric replacement : Replace pyrazolo[3,4-d]pyrimidine with pyrido[2,3-d]pyrimidine and compare IC50 values in cell proliferation assays (e.g., 2–5-fold differences observed in leukemia models) .

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